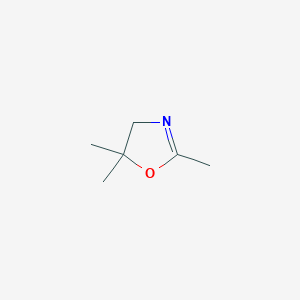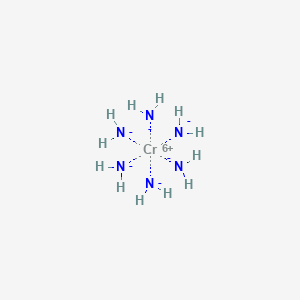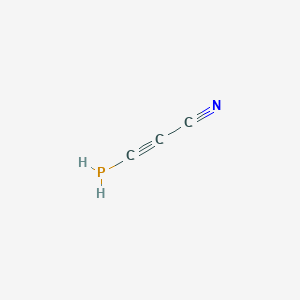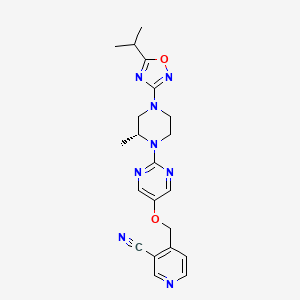
(R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine ring, and an oxadiazole ring, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridinecarbonitrile core, followed by the introduction of the piperazine and oxadiazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the synthesis. The use of automated systems and real-time monitoring allows for efficient production while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethylformamide, various alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups, enhancing the compound’s versatility in different applications.
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxadiazole ring is particularly important for its bioactivity, as it can form hydrogen bonds and interact with active sites in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanopyridine: A simpler analog with a similar pyridine ring but lacking the piperazine and oxadiazole rings.
4-Pyridinecarbonitrile: Another analog with a different substitution pattern on the pyridine ring.
2-Chloro-3-pyridinecarbonitrile: A chlorinated derivative with distinct chemical properties.
Uniqueness
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- stands out due to its complex structure, which imparts unique chemical and biological properties. The combination of the pyridine, piperazine, and oxadiazole rings allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H24N8O2 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
4-[[2-[(2R)-2-methyl-4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperazin-1-yl]pyrimidin-5-yl]oxymethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H24N8O2/c1-14(2)19-26-21(27-31-19)28-6-7-29(15(3)12-28)20-24-10-18(11-25-20)30-13-16-4-5-23-9-17(16)8-22/h4-5,9-11,14-15H,6-7,12-13H2,1-3H3/t15-/m1/s1 |
Clé InChI |
UNGZTVLHLKAKQE-OAHLLOKOSA-N |
SMILES isomérique |
C[C@@H]1CN(CCN1C2=NC=C(C=N2)OCC3=C(C=NC=C3)C#N)C4=NOC(=N4)C(C)C |
SMILES canonique |
CC1CN(CCN1C2=NC=C(C=N2)OCC3=C(C=NC=C3)C#N)C4=NOC(=N4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
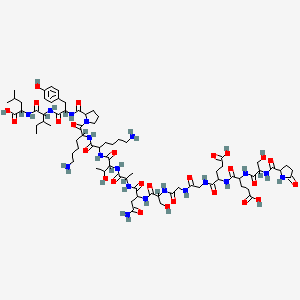
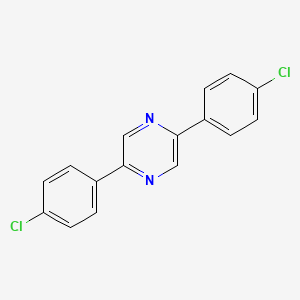
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
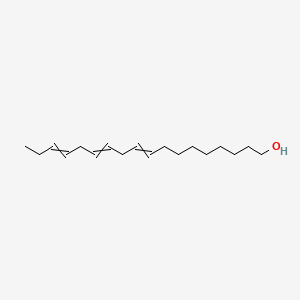
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
